tert-Butyl (4-acetylthiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (4-acetylthiazol-2-yl)carbamate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetyl group at the 4-position of the thiazole ring and a carbamic acid tert-butyl ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-acetylthiazol-2-yl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 4-position of the thiazole ring through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Formation of the Carbamic Acid Ester: The carbamic acid tert-butyl ester group can be introduced through a reaction between the thiazole derivative and tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-acetylthiazol-2-yl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyl or carbamic acid ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Derivatives with new functional groups replacing the acetyl or carbamic acid ester groups
Scientific Research Applications
tert-Butyl (4-acetylthiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-acetylthiazol-2-yl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
tert-Butyl (4-acetylthiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:
Thiazole: The parent compound with a simple thiazole ring structure.
2-Aminothiazole: Contains an amino group at the 2-position, known for its antimicrobial properties.
4-Methylthiazole: Contains a methyl group at the 4-position, used in flavor and fragrance industries.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to other thiazole derivatives.
Properties
Molecular Formula |
C10H14N2O3S |
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Molecular Weight |
242.3 g/mol |
IUPAC Name |
tert-butyl N-(4-acetyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-6(13)7-5-16-8(11-7)12-9(14)15-10(2,3)4/h5H,1-4H3,(H,11,12,14) |
InChI Key |
XLXRHVZJLDCZJE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C1=CSC(=N1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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